
5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a bromine atom, a methoxybenzyl group, and a thiophenecarboxamide moiety, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide typically involves the following steps:
Amidation: The carboxylic acid group on the thiophene ring is converted to a carboxamide using an appropriate amine, such as 3-methoxybenzylamine, in the presence of coupling agents like EDCI or DCC.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3), are typically used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Coupling: Biaryl or diaryl compounds.
科学的研究の応用
5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
作用機序
The mechanism of action of 5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Materials Science: In organic semiconductors, the compound’s electronic properties, such as charge transport and conductivity, are influenced by its molecular structure and interactions with other components in the material.
類似化合物との比較
Similar Compounds
5-bromo-2-thiophenecarboxamide: Lacks the methoxybenzyl group, which may affect its reactivity and applications.
N-(3-methoxybenzyl)-2-thiophenecarboxamide:
5-bromo-N-(benzyl)-2-thiophenecarboxamide: Lacks the methoxy group, which may alter its electronic properties and interactions.
Uniqueness
5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide is unique due to the presence of both the bromine atom and the methoxybenzyl group
特性
分子式 |
C13H12BrNO2S |
|---|---|
分子量 |
326.21 g/mol |
IUPAC名 |
5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-10-4-2-3-9(7-10)8-15-13(16)11-5-6-12(14)18-11/h2-7H,8H2,1H3,(H,15,16) |
InChIキー |
VEGIPASENKIQJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


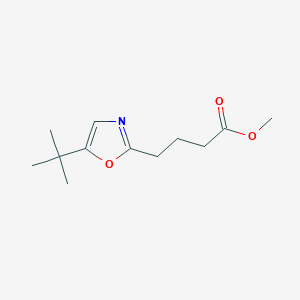

![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
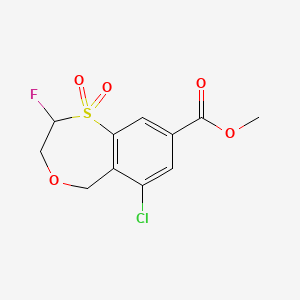
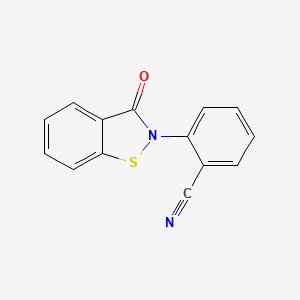
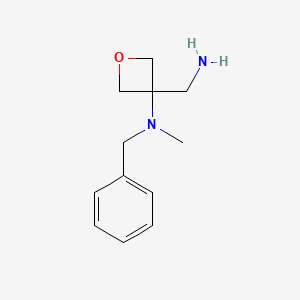
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
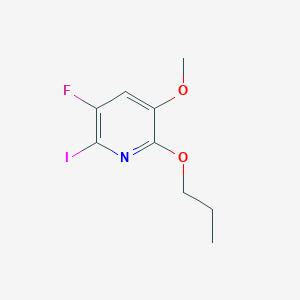
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
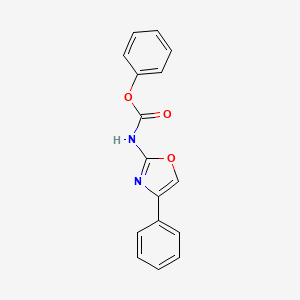
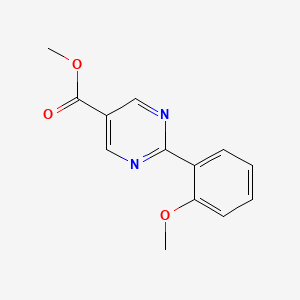

![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
